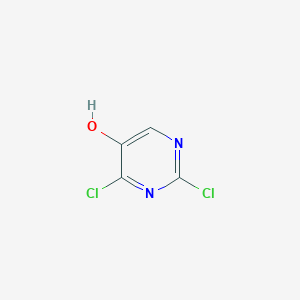
2,4-Dichloropyrimidin-5-ol
Übersicht
Beschreibung
2,4-Dichloropyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O and a molecular weight of 164.98 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,4-Dichloropyrimidin-5-ol involves a sequence of reactions including aromatic nucleophilic substitution, solvolysis, and Claisen–Schmidt condensation . One method involves the reaction of 2,4-dichloropyrimidin-5-ol with potassium carbonate and sodium iodide in acetone at room temperature . Another method involves the reaction of 2,4-dichloro-5-methoxypyrimidine with boron tribromide .Molecular Structure Analysis
The InChI code for 2,4-Dichloropyrimidin-5-ol is 1S/C4H2Cl2N2O/c5-3-2(9)1-7-4(6)8-3/h1,9H . This indicates that the molecule consists of a pyrimidine ring with two chlorine atoms and one hydroxyl group attached .Chemical Reactions Analysis
2,4-Dichloropyrimidin-5-ol can undergo various chemical reactions due to the presence of the reactive chlorine atoms and the hydroxyl group. For example, it can participate in Suzuki coupling reactions to yield diarylated pyrimidines .Physical And Chemical Properties Analysis
2,4-Dichloropyrimidin-5-ol has a density of 1.7±0.1 g/cm3 . It has a boiling point of 272.0±20.0 °C at 760 mmHg . The exact melting point is not specified in the retrieved information .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinally Important Compounds
2,4-Dichloropyrimidin-5-ol serves as a starting material in the synthesis of various medicinally significant compounds. Deng and Mani (2006) described an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles, which are important in medicinal chemistry. This process involves sequential substitution of the chloro groups in 2,4-dichloropyrimidin-5-ol, leading to the formation of pyrimidinylalkyne derivatives, which are further processed to yield the desired pyrimidinyl imidazoles (Deng & Mani, 2006).
Chlorination Studies
Harnden and Hurst (1990) conducted studies on the synthesis and chlorination of some pyrimidin-4-ols, providing insights into the reactivity and modification of compounds related to 2,4-dichloropyrimidin-5-ol. This research contributes to the understanding of how different functional groups in pyrimidin-4-ols affect their chemical behavior, particularly in chlorination reactions (Harnden & Hurst, 1990).
Development of Antiviral Agents
Vince and Hua (1990) explored the synthesis of compounds from 2,4-dichloropyrimidin-5-ol derivatives for potential antiviral applications. Their study highlights the development of carbocyclic nucleosides, demonstrating the role of 2,4-dichloropyrimidin-5-ol derivatives in the creation of potent antiviral agents, particularly against HIV (Vince & Hua, 1990).
Molecular Sensing Applications
Yadav and Singh (2018) developed a fluorescent sensor using a derivative of 2,4-dichloropyrimidin-5-ol for the selective detection of aluminum ions. This sensor, applicable in biological settings like bacterial cell imaging, demonstrates the versatility of 2,4-dichloropyrimidin-5-ol derivatives in the field of molecular sensing and diagnostics (Yadav & Singh, 2018).
Synthesis of Nucleoside Analogues
Kubelka et al. (2010) explored the synthesis of 2,4-disubstituted pyrimidin-5-yl C-2′-deoxyribonucleosides using 2,4-dichloropyrimidin-5-ol. Their research contributes to the development of diverse nucleoside analogues, which are crucial in pharmaceutical research and drug development (Kubelka et al., 2010).
Inhibitory Effects on Virus Multiplication
Colla et al. (1977) discovered that dichloropyrimidines, related to 2,4-dichloropyrimidin-5-ol, exhibit inhibitory effects on the multiplication of various viruses. This research indicates the potential use of these compounds in antiviral therapies (Colla et al., 1977).
Safety And Hazards
2,4-Dichloropyrimidin-5-ol is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2,4-dichloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-4(6)8-3/h1,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKKWDVIKYMIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



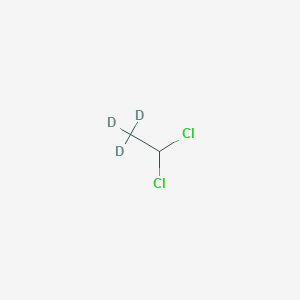
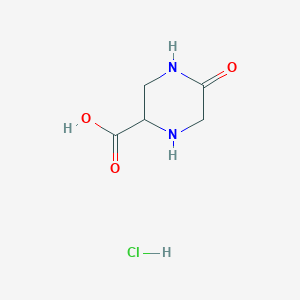
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)
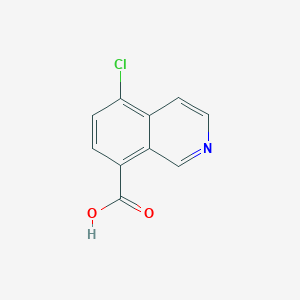
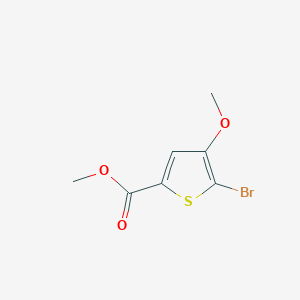
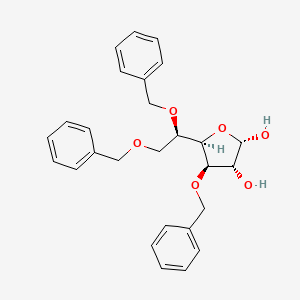
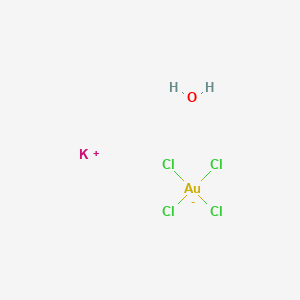
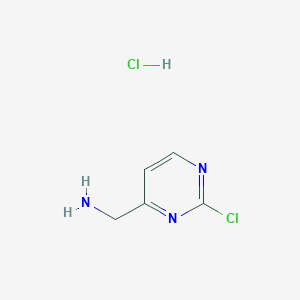
![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)
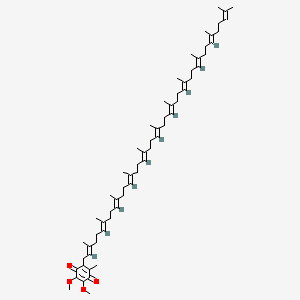
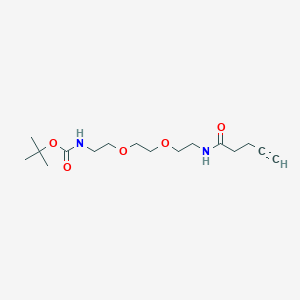
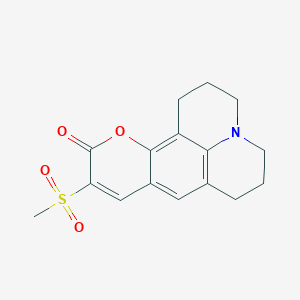
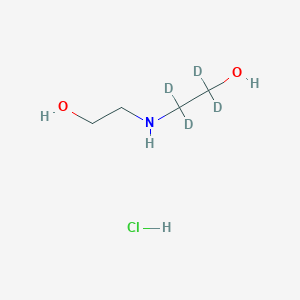
![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)